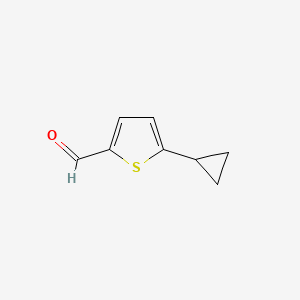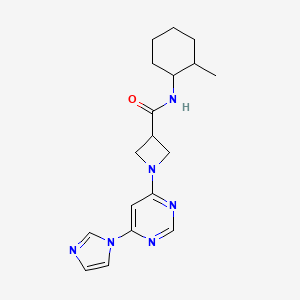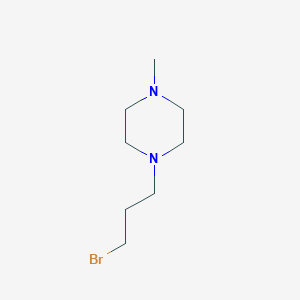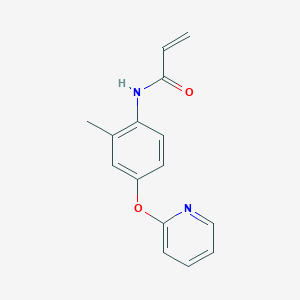
tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc_2O) or a similar carbamating agent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . This method could potentially be adapted for the synthesis of tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate by starting with an appropriate difluorocyclobutyl aldehyde.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. The steric hindrance provided by the tert-butyl group is significant and can influence the reactivity and conformation of the molecule. For instance, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, showing the relative substitution of the cyclopentane ring .
Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. They can act as precursors to N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl group can also influence the reactivity of adjacent functional groups, as seen in the synthesis of amines using N-tert-butanesulfinyl imines, where the tert-butyl group activates the imines for nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the rest of the molecular framework. For example, the presence of the tert-butyl group can enhance the formation of organogels, as seen in benzothiazole modified tert-butyl carbazole derivatives . Vibrational frequency analysis and computational studies provide insights into the molecular properties of tert-butyl carbamates, such as bond lengths, bond angles, and conformational stability 10.
Applications De Recherche Scientifique
Enantioselective Synthesis : The compound has been identified as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004). These analogues are critical in the study of nucleic acid structures and functions.
Physicochemical and Pharmacokinetic Properties : The tert-butyl group, a common motif in medicinal chemistry, can affect the physicochemical and pharmacokinetic properties of bioactive compounds. Studies have documented the effects of incorporating tert-butyl and other substituents in drug analogues (Westphal et al., 2015).
Detection of Volatile Acid Vapors : Research shows that benzothiazole modified carbazole derivatives with a tert-butyl moiety can form organogels capable of detecting acid vapors. This illustrates the potential of tert-butyl derivatives in developing fluorescent sensory materials (Sun et al., 2015).
Chemoselective Transformations : The compound has been used in chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its utility in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Insecticide Analogues : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of insecticides, demonstrating its role in the synthesis of novel agricultural chemicals (Brackmann et al., 2005).
CO2 Fixation and Cyclic Carbamate Synthesis : The compound has been involved in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates (Takeda et al., 2012).
Stereoselective Synthesis of Amines : N-tert-Butanesulfinyl imines, including tert-butyl derivatives, have been used for the asymmetric synthesis of amines, illustrating the compound's importance in creating enantioenriched amines for pharmaceutical applications (Ellman, Owens, & Tang, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h6H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSHTPSMGKZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate | |
CAS RN |
1232365-43-3 |
Source


|
| Record name | tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)


![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)






![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)